REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1)=O.[NH:11]1[CH2:14][CH:13]([C:15]([OH:17])=[O:16])[CH2:12]1.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCl.CO>[C:7]([C:6]1[CH:9]=[CH:10][C:3]([CH2:1][N:11]2[CH2:14][CH:13]([C:15]([OH:17])=[O:16])[CH2:12]2)=[CH:4][CH:5]=1)#[N:8] |f:3.4|
|
Name
|
|
Quantity
|
2.88 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
N1CC(C1)C(=O)O
|
Name
|
|
Quantity
|
1.15 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6.78 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued at room temperature for 18 hr
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water (50 mL) and diethyl ether (50 mL)
|
Type
|
WASH
|
Details
|
The aqueous phase was washed with diethyl ether (50 mL)
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water (20 mL)
|
Type
|
CUSTOM
|
Details
|
column [Preparation of HP-20 Gel
|
Type
|
CUSTOM
|
Details
|
˜400 ml of dry
|
Type
|
WAIT
|
Details
|
unused MCI CHP-20 Gel (75-150 micron) was swelled in methanol for 24 hrs
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The gel was filtered
|
Type
|
WASH
|
Details
|
rinsed with 1 liter of methanol
|
Type
|
WASH
|
Details
|
Immediately before use, the desired amount of gel was rinsed thoroughly with 20 volumes of water]
|
Type
|
WASH
|
Details
|
The column was eluted with 240 mL of water and 400 mL of methanol
|
Type
|
ADDITION
|
Details
|
The product containing fractions
|
Type
|
CONCENTRATION
|
Details
|
were concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(CN2CC(C2)C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15 mmol | |
AMOUNT: MASS | 3.25 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |